molecular formula C13H15F4NO4S2 B3005485 4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride CAS No. 2305422-91-5

4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride

Cat. No.: B3005485
CAS No.: 2305422-91-5
M. Wt: 389.38
InChI Key: SHBMZKXMTFYVHC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Sulfonyl fluorides are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They are involved in various chemical reactions, but the specific reactions that “4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride” would participate in would depend on the reaction conditions and the other compounds present.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, “4-(Trifluoromethyl)benzenesulfonyl chloride” has a melting point of 30-34 °C, a boiling point of 76 °C, and a density of 1.532±0.06 g/cm3 . It is soluble in chloroform and methanol to some extent .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Sulfonyl fluorides are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have a balance of reactivity and stability that is attractive for these applications .

Safety and Hazards

As with any chemical compound, handling “4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride” would require appropriate safety measures. The related compound “4-(Trifluoromethyl)benzenesulfonyl chloride” is classified as a dangerous substance, with hazard codes of C (corrosive) and risk phrases of 14-34, indicating that it reacts violently with water and causes burns .

Properties

IUPAC Name

4-[[4-(trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F4NO4S2/c14-13(15,16)9-1-3-10(4-2-9)18-24(21,22)12-7-5-11(6-8-12)23(17,19)20/h5-10,18H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBMZKXMTFYVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F4NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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